molecular formula C7H9NO B079350 3-(Methylamino)phenol CAS No. 14703-69-6

3-(Methylamino)phenol

Cat. No.: B079350
CAS No.: 14703-69-6
M. Wt: 123.15 g/mol
InChI Key: KLLOEOPUXBJSOW-UHFFFAOYSA-N
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Description

3-(Methylamino)phenol (CAS No: 14703-69-6) is an organic compound with the molecular formula C 7 H 9 NO and a molecular weight of 123.15 g/mol . This chemical serves as a versatile building block in organic synthesis and pharmaceutical research. Compounds in the methylaminophenol family are known for their role as developing agents in monochrome photography, demonstrating their reactivity and utility in specialized chemical processes . Researchers value this phenol derivative for its structural features, which include both a phenolic hydroxyl group and a secondary amine, making it a valuable intermediate for the synthesis of more complex molecules. Proper handling is essential; this compound should be stored in a cool, dark place, and it is recommended to be kept under an inert atmosphere . As a standard safety precaution, users should refer to the Safety Data Sheet (SDS) before use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-8-6-3-2-4-7(9)5-6/h2-5,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLOEOPUXBJSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445267
Record name 3-(Methylamino)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14703-69-6
Record name 3-(Methylamino)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylamino)phenol
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Synthetic Methodologies for 3 Methylamino Phenol and Its Derivatives

Classical Organic Synthesis Routes

Traditional synthetic routes to 3-(Methylamino)phenol and its derivatives have been well-established, primarily relying on multi-step reaction pathways, regioselective strategies to control the position of functional groups, and the use of specific precursor molecules.

The synthesis of this compound can be conceptualized through multi-step pathways that often involve the initial synthesis of a core intermediate followed by functional group modifications. A common approach involves the N-methylation of 3-aminophenol (B1664112). While direct methylation can lead to a mixture of mono- and di-methylated products, specific strategies are employed to favor the desired mono-methylated compound.

Another multi-step approach could involve the reductive amination of 3-hydroxybenzaldehyde (B18108) with methylamine (B109427). This process typically involves the formation of an imine intermediate, which is then reduced to the corresponding secondary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium cyanoborohydride. masterorganicchemistry.com

A notable multi-step synthesis has been described for a structurally similar compound, 4-methyl-3-(methylamino)phenol. This pathway involves the reaction of a precursor with hydrogen bromide in acetic acid at elevated temperatures, followed by purification. chemicalbook.com

Achieving regioselectivity is crucial in the synthesis of this compound to ensure the methyl group is attached to the nitrogen atom rather than the oxygen atom of the phenol (B47542) group. A common strategy to achieve selective N-alkylation of aminophenols involves the protection of the more reactive amino group, followed by alkylation and deprotection. umich.edu For instance, the amino group of 3-aminophenol can be protected by reacting it with an aldehyde, such as benzaldehyde, to form a Schiff base (imine). The hydroxyl group of this intermediate can then be alkylated, or in the case of N-alkylation, the imine can be reduced. umich.eduresearchgate.net

A patented process for the mono-N-alkylation of aminophenols highlights a method where an aminophenol is first reacted with an aldehyde to form an intermediate. This intermediate is then reacted with a dialkyl sulfate (B86663), and subsequent hydrolysis yields the mono-N-alkylated aminophenol with good selectivity, avoiding tedious purification steps. justia.com This approach prevents the formation of N,N-dialkylated and O-alkylated byproducts. justia.com

Strategy Description Key Reagents Reference
Protection-Alkylation-DeprotectionThe amino group is protected, followed by alkylation of the desired site, and subsequent removal of the protecting group.Benzaldehyde (protecting group), Alkylating agent, Acid/Base for deprotection umich.eduresearchgate.net
Direct Imine Formation and ReductionAn aldehyde reacts with the aminophenol to form an imine, which is then reduced to the secondary amine.Aldehyde, Reducing agent (e.g., NaBH4) masterorganicchemistry.com
Intermediate Salt FormationReaction with an aldehyde followed by an alkylating agent to form a salt, which is then hydrolyzed.Aldehyde, Dialkyl sulfate, HCl solution justia.com

The synthesis of this compound and its derivatives often starts from readily available precursors. 3-Aminophenol is a primary precursor, which can be synthesized through various methods, including the reduction of 3-nitrophenol (B1666305) or from resorcinol (B1680541) via a substitution reaction with ammonium (B1175870) hydroxide. wikipedia.org

A common industrial synthesis for the closely related 3-(N,N-dimethylamino)phenol involves the reaction of 3-aminophenol with dimethyl sulfate. patsnap.com By analogy, this compound could be synthesized using a monomethylating agent. Another significant precursor-based approach utilizes resorcinol, which can be reacted with dimethylamine (B145610) aqueous solution under heat and pressure to produce 3-(N,N-dimethylamino)phenol. patsnap.comgoogle.com A similar reaction with methylamine would be a plausible route to this compound.

The synthesis of 3-(N,N-dimethylamino)phenol from m-aminophenol and dimethyl sulfate is a traditional multi-step process that requires careful purification. patsnap.com An alternative method involves reacting resorcinol with an aqueous solution of dimethylamine in an autoclave at elevated temperatures. patsnap.com

Precursor Reagents Product Reference
3-AminophenolDimethyl Sulfate3-(N,N-Dimethylamino)phenol patsnap.com
ResorcinolDimethylamine Aqueous Solution3-(N,N-Dimethylamino)phenol patsnap.comgoogle.com
3-NitrophenolReducing Agent3-Aminophenol wikipedia.org
ResorcinolAmmonium Hydroxide3-Aminophenol wikipedia.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly methods for chemical synthesis. For aminophenol production, this includes the use of biocatalysts and electrochemical techniques to reduce waste and avoid harsh reaction conditions.

Biocatalysis offers a promising green alternative for the synthesis of aminophenols. Enzymes can catalyze reactions with high specificity and under mild conditions. For instance, a combined system using an immobilized hydroxylaminobenzene mutase and zinc has been shown to catalyze the conversion of nitroaromatic compounds to the corresponding ortho-aminophenols in a flow-through system. osti.gov While this specific system produces the ortho isomer, it demonstrates the potential of biocatalysis in aminophenol synthesis.

Recent advancements in biocatalysis have also focused on the selective N-methylation of various heterocycles using engineered methyltransferases. d-nb.infonih.gov These enzymatic systems can achieve high regioselectivity, offering a potential route for the specific N-methylation of 3-aminophenol to this compound under environmentally benign conditions. d-nb.infonih.gov These methods often utilize a cofactor like S-adenosyl-L-methionine (SAM) and can be designed as enzyme cascades for cofactor recycling. nih.gov

Electrochemical methods provide another avenue for green synthesis by using electricity to drive chemical reactions, often minimizing the need for reagents and reducing waste. The electrochemical synthesis of aminophenol isomers has been explored, with studies demonstrating the production of p-aminophenol from nitrobenzene (B124822). rsc.org

Furthermore, electrochemical approaches have been developed for the α-alkylation of amines with halogenated alkanes through a convergent paired electrolysis process mediated by zinc. rsc.org While not directly applied to this compound, this technique showcases the potential of electrochemistry for forming C-N bonds in a sustainable manner. The electrochemical deoxygenative amination of alcohols and nitrobenzene also presents a novel method for synthesizing a range of alkylamines. nih.gov These emerging electrochemical technologies could potentially be adapted for the synthesis of this compound and its derivatives.

Sustainable Reaction Conditions and Solvent Systems

The pursuit of environmentally benign chemical processes has led to the exploration of sustainable reaction conditions and solvent systems for the synthesis of aminophenols and their derivatives. Traditional synthetic routes often rely on volatile and toxic organic solvents, prompting a shift towards greener alternatives. nih.gov Solvents such as water, ionic liquids (ILs), polyethylene (B3416737) glycols (PEGs), and supercritical fluids like carbon dioxide (scCO₂) are now considered more appropriate for organic synthesis due to their low toxicity, high boiling points, and potential for recyclability. nih.gov

For the synthesis of p-aminophenol, a structurally related compound, a one-pot catalytic hydrogenation of nitrobenzene followed by an in situ acid-catalyzed Bamberger rearrangement has been successfully demonstrated in a pressurized CO₂/H₂O system. acs.org This method is notable for its elimination of mineral acids, instead utilizing self-neutralizing carbonic acid, which significantly reduces corrosive waste and the production of salt byproducts. acs.orgciac.jl.cn Another green approach involves the amination of hydroquinone (B1673460), which can be derived from lignocellulosic biomass, offering a more sustainable feedstock compared to traditional petrochemicals. digitellinc.com

Deep eutectic solvents (DESs) have also emerged as promising green solvents for amine synthesis. mdpi.com Their low volatility, high thermal stability, and tunable polarity make them suitable for a variety of amination reactions, sometimes acting as both the solvent and a catalyst. mdpi.com

While these examples primarily focus on p-aminophenol, the principles of using greener solvents like water, supercritical CO₂, and deep eutectic solvents, along with catalysts that can be easily recovered and recycled, are directly applicable to the synthesis of this compound and its derivatives, aiming to reduce the environmental impact of their production.

Derivatization Strategies for Research Applications

Synthesis of Sulfonyl Derivatives of p-Methylaminophenol

A notable and green strategy for the synthesis of sulfonyl derivatives of p-methylaminophenol involves an electrochemical method. researchgate.netnih.gov This one-pot synthesis reacts electrogenerated p-methylquinoneimine with various sulfinic acids to produce mono-, bis-, and tris-sulfonyl p-methyl aminophenol derivatives. researchgate.netnih.gov A key advantage of this method is the ability to control the level of sulfonation by simply altering the applied electrode potential. researchgate.netnih.gov

The general reaction for the formation of sulfonamides, which is the core structure of these derivatives, typically involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.in However, traditional methods can be harsh. researchgate.net A milder alternative for the synthesis of sulfonamides involves the aminolysis of p-nitrophenylsulfonates, where p-nitrophenoxide acts as a good leaving group. nih.gov

Below is a table summarizing the types of sulfonyl derivatives of p-methylaminophenol obtained through the electrochemical method:

Derivative TypeAbbreviationSynthesis Condition
Mono-sulfonylMSPLower electrode potential
Bis-sulfonylBSPIntermediate electrode potential
Tris-sulfonylTSPHigher electrode potential

This table is based on findings from the electrochemical synthesis of sulfonyl derivatives of p-methylaminophenol. researchgate.netnih.gov

Acetylation and Other Protecting Group Strategies

In the multistep synthesis of complex molecules containing this compound or related structures, the use of protecting groups is crucial to ensure chemoselectivity. wikipedia.org The amino and hydroxyl groups of aminophenols are reactive towards many reagents, and therefore, must often be temporarily masked. organic-chemistry.org

Acetylation is a common strategy for protecting both amino and hydroxyl groups. jocpr.com For instance, the amino group can be protected as an acetamide, and the hydroxyl group as an acetate (B1210297) ester. The choice of protecting group depends on its stability under various reaction conditions and the ease of its removal. jocpr.com

Common protecting groups for the functional groups found in aminophenols include:

For the Amino Group:

tert-Butoxycarbonyl (Boc): Removed under acidic conditions. organic-chemistry.org

Fluorenylmethyloxycarbonyl (Fmoc): Removed under basic conditions. organic-chemistry.org

Acetyl (Ac): Can be removed by acid or base hydrolysis. libretexts.org

For the Hydroxyl Group:

Acetyl (Ac): Removed by acid or base. libretexts.org

Silyl ethers (e.g., TBDMS, TIPS): Cleaved by acid or a fluoride (B91410) source. libretexts.org

Tetrahydropyranyl (THP): Removed by acid. ucoz.com

The concept of orthogonal protection is particularly important, allowing for the selective removal of one protecting group in the presence of others. wikipedia.org For example, a molecule could have a Boc-protected amine and a TBDMS-protected alcohol; the Boc group can be removed with acid without affecting the TBDMS group, which would require a fluoride source for its removal. organic-chemistry.org

Formation of Schiff Bases from Aminophenol Precursors

Schiff bases, or imines, are readily synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. masterorganicchemistry.com This reaction is a versatile method for derivatizing aminophenols. The synthesis of Schiff bases from 3-aminophenol and various substituted benzaldehydes has been reported, typically by refluxing the reactants in a suitable solvent like methanol (B129727) or ethanol. iljs.org.ngrsisinternational.orgiieta.org The formation of the imine (azomethine) group is confirmed by the appearance of a characteristic band in the IR spectrum and a singlet for the azomethine proton in the ¹H NMR spectrum. iljs.org.ng

The reaction can be catalyzed by acid, and the equilibrium is driven towards the product by the removal of water. wikipedia.org The general reaction is as follows:

R-CHO + H₂N-Ar-OH ⇌ R-CH=N-Ar-OH + H₂O (Aldehyde) + (Aminophenol) ⇌ (Schiff Base) + (Water)

A variety of substituted benzaldehydes have been used to create a library of Schiff bases from 3-aminophenol, demonstrating the broad scope of this derivatization strategy. iljs.org.ng

ReactantsProduct
3-Aminophenol and Benzaldehyde(E)-3-((benzylidene)amino)phenol
3-Aminophenol and 4-Nitrobenzaldehyde(E)-3-((4-nitrobenzylidene)amino)phenol
3-Aminophenol and 4-Chlorobenzaldehyde(E)-3-((4-chlorobenzylidene)amino)phenol
3-Aminophenol and 4-Methoxybenzaldehyde(E)-3-((4-methoxybenzylidene)amino)phenol

This table provides examples of Schiff bases synthesized from 3-aminophenol. iljs.org.ng

N-Alkylation and Quaternary Ammonium Salt Formation

The nitrogen atom of this compound can be further alkylated. A classic method for this is exhaustive methylation , also known as the Hofmann elimination procedure, which leads to the formation of a quaternary ammonium salt. ucla.eduwikipedia.org This process involves treating the amine with an excess of a methylating agent, typically methyl iodide. youtube.comyoutube.com

The reaction proceeds in a stepwise manner:

The secondary amine of this compound is methylated to form a tertiary amine.

The tertiary amine is further methylated to yield a quaternary ammonium iodide salt. youtube.com

HO-C₆H₄-NH(CH₃) + excess CH₃I → HO-C₆H₄-N⁺(CH₃)₃ I⁻

The resulting quaternary ammonium salt is a distinct derivative with altered physical and chemical properties compared to the parent aminophenol. These salts are often more water-soluble and can serve as precursors in other reactions, such as the Hofmann elimination to form an alkene if there is a suitable beta-hydrogen. wikipedia.org

Functionalization for Spectroscopic Tagging

Aminophenols can be functionalized for spectroscopic, particularly fluorescence, tagging. biomol.com The amino group is a common target for modification with fluorescent dyes. jenabioscience.com Amine-reactive fluorescent labels, such as succinimidyl esters, isothiocyanates, and sulfonyl chlorides, are widely used to attach a fluorophore to a molecule of interest. biomol.com

For example, a fluorescent dye containing a sulfonyl chloride group can react with the amino group of this compound to form a stable sulfonamide linkage, thereby "tagging" the aminophenol with a fluorescent probe.

The inherent fluorescence of aminophenols can also be utilized for detection. nih.gov Furthermore, the reaction of aminophenols can lead to products with distinct fluorescent properties. For instance, the reaction of o-aminophenol with hemicyanine boronic acid produces a tricyclic borate (B1201080) ester hemicyanine with strong fluorescence emission, allowing for sensitive detection. nih.gov Cerium-doped carbon dots have also been used as a fluorescent sensor to differentiate between aminophenol isomers based on the different fluorescence behaviors resulting from their H₂O₂-mediated oxidation. acs.org These principles of derivatization to induce or alter fluorescence can be applied to this compound for the development of specific spectroscopic probes.

Mechanistic Investigations of Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives. wikipedia.org The mechanism proceeds in two main steps: the initial attack of the aromatic ring on an electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the deprotonation of this intermediate to restore aromaticity. wikipedia.orgmasterorganicchemistry.com

In the case of this compound, the benzene ring is highly activated towards electrophilic attack due to the presence of the strongly electron-donating hydroxyl (-OH) and methylamino (-NHCH3) groups. libretexts.org Both groups increase the electron density of the ring through resonance, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.orglkouniv.ac.in This activation is so potent that reactions like halogenation can often proceed without a Lewis acid catalyst and may be difficult to stop at monosubstitution. libretexts.org

The directing effect of these substituents determines the position of electrophilic attack. Both the hydroxyl and methylamino groups are ortho, para-directors. This is because the positive charge of the intermediate arenium ion can be delocalized onto the oxygen and nitrogen atoms when the electrophile attacks at the ortho or para positions relative to these groups, providing additional resonance stabilization. lkouniv.ac.in

For this compound, the directing effects are as follows:

The hydroxyl group at position 1 directs incoming electrophiles to positions 2, 4, and 6.

The methylamino group at position 3 directs incoming electrophiles to positions 2, 4, and 6.

Therefore, positions 2, 4, and 6 are all highly activated. The steric hindrance from the existing substituents and the specific reaction conditions will ultimately determine the final product distribution among these activated sites.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound
Position on RingActivation by -OH (C1)Activation by -NHCH3 (C3)Overall Activation Status
2OrthoOrthoHighly Activated
4ParaParaHighly Activated
5MetaOrthoActivated
6OrthoMetaActivated

Nucleophilic Reactions Involving the Methylamino Group

The methylamino group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows it to participate in reactions where it attacks an electron-deficient center. A key example of this reactivity is its participation in nucleophilic aromatic substitution (SNAr) reactions on highly electron-deficient aromatic rings.

For instance, aminophenols can react with activated aryl halides, such as 1,2-difluoro-4,5-dinitrobenzene (B1590526). researchgate.net In such a reaction, the nitrogen atom of the methylamino group acts as the nucleophile, attacking one of the carbon atoms bearing a halogen. This type of reaction generally requires the aromatic ring being attacked to be substituted with strong electron-withdrawing groups (e.g., nitro groups) which are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms. libretexts.orgmasterorganicchemistry.com The reaction of 2-(N-methylamino)phenol with 1,2-difluoro-4,5-dinitrobenzene proceeds via nucleophilic displacement to form phenoxazine (B87303) derivatives. researchgate.net A similar reactivity pattern is expected for this compound, where the methylamino group can displace an activated halogen on an electrophilic aromatic substrate.

Oxidation and Reduction Pathways of this compound

Phenols and anilines are susceptible to oxidation. The presence of both functionalities in this compound makes it particularly prone to oxidative transformations, which can proceed through various pathways, including the formation of quinone-like species and free radicals.

The oxidation of aminophenols can lead to the formation of quinoneimines. This transformation typically involves the removal of two hydrogen atoms and two electrons. For this compound, oxidation can form a corresponding ortho- or para-quinoneimine structure. The oxidation of aniline (B41778) derivatives with oxidizing agents like potassium ferricyanide (B76249) or silver oxide is known to produce N-aryl quinone imines. rsc.org Similarly, the enzymatic oxidation of phenols in the presence of an amine source can lead to the formation of quinoneimine dyes. researchgate.net These intermediates are often highly colored and can be reactive, participating in further polymerization or condensation reactions.

Free radicals are species with unpaired electrons, making them highly reactive. researchgate.netlibretexts.org The oxidation of this compound can proceed via one-electron transfer steps, leading to the formation of radical intermediates.

Two primary mechanisms for radical formation are:

Phenoxyl Radical Formation : The hydroxyl group can undergo hydrogen atom abstraction (loss of H•) or a stepwise process of deprotonation followed by one-electron oxidation to form a phenoxyl radical. These radicals are resonance-stabilized, with the unpaired electron delocalized over the aromatic ring.

Semiquinone-imine Radical Formation : The molecule can be oxidized to form radical cations. Biogenic amines containing phenol groups can form prooxidant radicals when metabolized by enzymes like peroxidase. nih.gov The oxidation can result in species such as semiquinone-imine radicals. nih.gov These radicals can be generated through processes like Fenton-type reactions, where hydroxyl radicals produced from hydrogen peroxide and ferrous ions initiate the oxidation. nih.gov

These radical species are key intermediates in oxidative degradation and polymerization pathways. Their formation is a critical step in processes like autoxidation, which is the spontaneous oxidation of a substance in air. nih.gov

Photochemical Reaction Mechanisms

The absorption of ultraviolet or visible light can promote this compound to an electronically excited state, initiating photochemical reactions. A primary photochemical pathway for phenols in aqueous environments is photo-oxidation, often mediated by reactive oxygen species (ROS). mdpi.com

Under simulated sunlight, particularly in the presence of photosensitizers or species like hydrogen peroxide, hydroxyl radicals (•OH) can be generated. mdpi.comnih.gov These highly reactive radicals can attack the aromatic ring of this compound, leading to hydroxylation or initiating a cascade of oxidative degradation reactions. Studies on related compounds, like 3-(diethylamino)phenol, show their involvement in photochemical processes such as singlet oxygen generation when incorporated into larger molecular systems like porphyrins. researchgate.net This suggests that the aminophenol moiety can act as a photosensitizing part of a molecule.

Kinetic Analysis of this compound Transformations

The rate at which this compound undergoes transformations is highly dependent on the reaction conditions, including pH, temperature, and the concentration of other reactants like oxidants. Kinetic studies on the aqueous OH radical-mediated oxidation of substituted phenolic compounds provide insight into the reactivity of this compound.

Research has shown that the pseudo-first-order rate constants (kobs) for the oxidation of phenols are significantly influenced by the nature of the substituents on the aromatic ring. mdpi.com Electron-donating groups, such as the hydroxyl, methoxy, and methyl groups found in various phenols, enhance the electron density of the benzene ring, leading to higher reaction rates with electrophilic radicals like •OH. mdpi.com Conversely, electron-withdrawing groups decrease the reaction rate.

Table 2: Representative Pseudo-First-Order Rate Constants for OH Oxidation of Various Phenolic Compounds (pH 5, initial H₂O₂ = 3 mM)
Phenolic CompoundKey Substituent(s)kobs (× 10-4 s-1) mdpi.com
Phenol-OH1.03
Catechol1,2-di-OH1.49
3-Methylcatechol1,2-di-OH, 3-CH₃6.68
Syringol1-OH, 2,6-di-OCH₃7.85
4-Nitrophenol1-OH, 4-NO₂1.17

Note: Data adapted from a study on various phenolic compounds to illustrate substituent effects. mdpi.com The rate for this compound would be expected to be high due to its two electron-donating groups.

The second-order rate constants for the reaction of phenols with hydroxyl radicals are typically in the range of 10⁹ to 10¹⁰ L mol⁻¹ s⁻¹, indicating a very fast, diffusion-controlled reaction. mdpi.com Comprehensive kinetic models have been developed to simulate the degradation of phenol in advanced oxidation processes, accounting for hundreds of elementary reactions involving various radical and ionic species. nih.gov Such models are essential for understanding and predicting the transformation fate of compounds like this compound in complex environmental or industrial systems.

Therefore, it is not possible to provide a thorough and scientifically accurate article with the detailed research findings and data tables required by the specific outline below.

Reaction Mechanisms and Kinetic Studies of 3 Methylamino Phenol

Catalytic Effects on Reaction Rates

While general principles of reaction kinetics for phenolic and amino compounds exist, applying them to 3-(Methylamino)phenol without specific experimental data would be speculative and would not meet the required standard of scientific accuracy. Further research and publication in this specific area are needed to provide the detailed information requested.

Advanced Spectroscopic and Analytical Characterization in 3 Methylamino Phenol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationrsc.orgmassbank.eunih.gov

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-(Methylamino)phenol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine proton, the methyl protons, and the hydroxyl proton. The aromatic protons typically appear as a complex multiplet system due to spin-spin coupling. For instance, in the related compound 3-(Phenylamino)phenol, the aromatic protons appear in the range of δ 6.21-6.47 ppm. rsc.org The chemical shifts and coupling patterns are crucial for confirming the substitution pattern on the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic C-H 6.0 - 7.2 Multiplet (m)
Phenolic -OH Variable, broad Singlet (s)
Amine N-H Variable, broad Singlet (s)
Methyl -CH₃ ~2.8 Singlet (s)

Note: Data is based on typical chemical shift ranges for similar functional groups.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the seven carbon atoms. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the hydroxyl and methylamino groups. The carbon atom bonded to the hydroxyl group (C-O) and the carbon bonded to the amino group (C-N) will have characteristic chemical shifts, typically in the downfield region of the aromatic spectrum. The methyl carbon will appear as a distinct signal in the upfield region. Spectral data for the closely related 3-Ethylamino-4-methylphenol shows aromatic carbon signals in the range of δ 103-155 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic C-O 155 - 160
Aromatic C-N 148 - 152
Aromatic C-H 100 - 130
Methyl -CH₃ 30 - 35

Note: Data is based on typical chemical shift ranges and data from analogous compounds. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the complete connectivity of a molecule.

COSY spectra would reveal correlations between neighboring protons (e.g., adjacent aromatic protons), helping to assign the complex splitting patterns in the aromatic region.

HSQC spectra correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon.

¹⁹F NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. huji.ac.il The introduction of a fluorine atom into the this compound structure would serve as a sensitive probe of the local electronic environment. nih.gov The ¹⁹F nucleus has a 100% natural abundance and a large chemical shift range, which means that even small changes in the molecular structure can lead to significant changes in the observed chemical shift. biophysics.org This makes ¹⁹F NMR an excellent tool for studying the synthesis and reactions of fluorinated derivatives of this compound, providing clear and often simple spectra without the background noise seen in ¹H NMR. nih.govchemrxiv.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisrsc.orgmassbank.euchemicalbook.comnist.gov

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a molecule. For this compound (C₇H₉NO), the calculated exact mass is 123.0684 Da. nih.gov HRMS can distinguish this formula from other potential formulas that might have the same nominal mass (e.g., C₈H₁₃O, nominal mass 125), thus providing unambiguous confirmation of the elemental composition.

The fragmentation of this compound in a mass spectrometer would be expected to follow patterns characteristic of both phenols and amines. miamioh.edulibretexts.org The molecular ion peak ([M]⁺) at m/z 123 would likely be prominent. Key fragmentation pathways may include:

Alpha-cleavage: Loss of a hydrogen atom from the methylamino group to form a stable iminium ion at m/z 122.

Loss of CO: A common fragmentation for phenols involves the loss of a neutral carbon monoxide molecule from the molecular ion, which would lead to a fragment ion at m/z 95. docbrown.info

Loss of CH₂NH: Cleavage of the C-N bond could result in the loss of the methylamino group.

Table 3: Expected Mass Fragments for this compound

m/z Proposed Fragment Ion Description
123 [C₇H₉NO]⁺ Molecular Ion ([M]⁺)
122 [C₇H₈NO]⁺ Loss of H radical from N-CH₃ (α-cleavage)
95 [C₆H₇N]⁺ Loss of CO from the molecular ion
94 [C₆H₆N]⁺ Loss of CO and H

Note: Fragmentation patterns are predicted based on the known behavior of similar chemical structures.

Tandem Mass Spectrometry for Mechanistic Insights

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the fragmentation pathways of ionized molecules, offering deep mechanistic insights into their structure. In the analysis of this compound, the molecular ion ([M]+•) would first be generated, likely through electron ionization. The fragmentation of this ion would be dictated by the presence of the hydroxyl and methylamino functional groups on the aromatic ring.

Common fragmentation patterns for aromatic amines and phenols can be predicted. For aliphatic amines, α-cleavage of an alkyl radical is a predominant fragmentation mode. miamioh.edu In the case of this compound, this could involve the loss of a hydrogen radical from the methyl group. Phenols typically show a strong molecular ion peak. youtube.com Fragmentation of phenols can proceed through the loss of a hydrogen atom, followed by the expulsion of carbon monoxide (CO). youtube.comdocbrown.info A characteristic fragmentation for phenols is the loss of CO to form a cyclopentadienyl (B1206354) cation derivative.

For this compound, a likely fragmentation pathway would involve the initial loss of a hydrogen atom from the amine or hydroxyl group, followed by the elimination of neutral molecules like CO or H₂C=NH. The stability of the aromatic ring means that the molecular ion peak is expected to be prominent. libretexts.org The fragmentation patterns of related substituted phenols and anilines can provide a model for the expected behavior of this compound under MS/MS conditions.

A comparative study on (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones demonstrated that collision-induced dissociation in a triple quadrupole mass spectrometer provides rich fragmentation data, which can be used to rigorously identify fragment ions and elucidate structures. nih.gov A similar approach for this compound would provide detailed structural information.

Table 1: Plausible Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Plausible Neutral Loss
123 [C₇H₉NO]⁺• (Molecular Ion)
122 [C₇H₈NO]⁺ H•
108 [C₆H₆NO]⁺ CH₃•
94 [C₆H₆O]⁺• H₂C=NH
93 [C₆H₅O]⁺ H₂C=NH + H•
66 [C₅H₆]⁺• H₂C=NH + CO

Note: This table represents predicted fragmentation based on general principles of mass spectrometry for related functional groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and analyze the vibrational modes of a molecule.

In the IR spectrum of this compound, characteristic absorption bands are expected for the O-H, N-H, C-N, and C-O bonds, as well as for the aromatic ring. The O-H stretching vibration of the phenolic group typically appears as a broad band in the range of 3200-3550 cm⁻¹ due to hydrogen bonding. docbrown.infoquimicaorganica.org The N-H stretching vibration of the secondary amine is expected as a single, weaker, and sharper band between 3300 and 3500 cm⁻¹. orgchemboulder.com

The C-N stretching vibration for aromatic amines is typically observed in the 1250-1335 cm⁻¹ region. orgchemboulder.com The C-O stretching of the phenol (B47542) group gives rise to a strong band between 1140 and 1230 cm⁻¹. docbrown.info Aromatic ring C=C stretching vibrations are expected in the 1440-1600 cm⁻¹ region. docbrown.info

Table 2: Predicted Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
Phenolic -OH O-H Stretch 3550–3200 (broad) Weak
Secondary Amine -NH N-H Stretch 3500–3300 (sharp) Weak
Aromatic C-H C-H Stretch 3100–3000 Strong
Methyl C-H C-H Stretch 2960–2850 Moderate
Aromatic Ring C=C Stretch 1600–1440 Strong
Amine N-H N-H Bend 1650–1580 -
Aromatic C-N C-N Stretch 1335–1250 Moderate

UV-Vis Spectroscopy for Electronic Transitions and Quantitative Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org For this compound, the presence of the benzene ring (a chromophore) and the hydroxyl and methylamino groups (auxochromes) dictates its UV-Vis spectrum.

The electronic transitions expected for this compound are primarily π → π* and n → π* transitions. libretexts.orgpharmatutor.org The π → π* transitions, associated with the aromatic system, are typically high-intensity absorptions. The n → π* transitions involve the non-bonding electrons on the oxygen and nitrogen atoms and are generally of lower intensity. pharmatutor.orguzh.ch The auxochromic groups (-OH and -NHCH₃) can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene.

This technique is also valuable for quantitative analysis, as the absorbance of a solution is directly proportional to the concentration of the absorbing species, according to the Beer-Lambert Law. uzh.ch This allows for the determination of the concentration of this compound in a solution.

Table 3: Expected Electronic Transitions for this compound

Transition Type Description Expected Wavelength Range (nm)
π → π* Excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring. ~200-280

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from isomers, impurities, and reaction byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common mode for separating phenolic and amino compounds.

The separation of aminophenol isomers is a well-established application of HPLC. researchgate.netoup.com The choice of mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and water/buffer) and pH can be optimized to achieve efficient separation of this compound from related substances. researchgate.net A UV detector is typically used for detection, leveraging the compound's strong UV absorbance. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. mdpi.commdpi.com Due to the low volatility and polar nature of this compound, derivatization is typically required prior to GC-MS analysis. nih.gov This process converts the polar -OH and -NH groups into less polar, more volatile derivatives. nih.gov

A common derivatization method is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net The resulting TMS derivative of this compound would be more amenable to separation by gas chromatography and subsequent identification by mass spectrometry. This method is highly effective for metabolite profiling and can be used to detect and quantify this compound in complex matrices. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

The analysis of 3-(diethylamino)phenol revealed two molecules in the asymmetric unit, with near-planar C₈NO units. nih.govslideshare.net A key feature of its crystal structure is the presence of hydrogen bonding. In this analog, O-H···O hydrogen bonds lead to the formation of four-membered rings. nih.govslideshare.net This is in contrast to the parent 3-aminophenol (B1664112), which exhibits O-H···N hydrogen bonding. nih.govslideshare.net

For this compound, it is highly probable that similar intermolecular hydrogen bonding involving the phenolic hydroxyl group and either another hydroxyl group or the nitrogen of the methylamino group would be a dominant feature in its crystal packing. The determination of its crystal structure would provide precise data on bond lengths, bond angles, and intermolecular interactions, confirming the molecular geometry and packing arrangement.

Table 4: Crystallographic Data for the Analogous Compound 3-(diethylamino)phenol

Parameter Value Reference
Chemical Formula C₁₀H₁₅NO nih.govresearchgate.net
Molecular Weight 165.23 nih.govresearchgate.net
Crystal System Orthorhombic researchgate.net
Space Group Pbca researchgate.net
a (Å) 14.5166 (17) researchgate.net
b (Å) 15.9102 (18) researchgate.net
c (Å) 16.0527 (18) researchgate.net
V (ų) 3707.6 (7) researchgate.net
Z 16 researchgate.net

Note: Data is for the structural analog 3-(diethylamino)phenol as a predictive model for this compound's solid-state properties.

Computational Chemistry and Theoretical Studies of 3 Methylamino Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, which in turn dictates its geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. mdpi.com DFT methods calculate the total energy of a molecule based on its electron density rather than the complex many-electron wavefunction. mdpi.comaps.org This approach is used to determine a wide range of ground-state properties.

For 3-(Methylamino)phenol, DFT calculations are employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This includes predicting bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Predict properties such as ionization potential, electron affinity, and the distribution of electric charge within the molecule.

Assess Reactivity: Use calculated descriptors to understand where the molecule is most likely to react.

DFT calculations rely on an exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31+G(d,p), cc-pVQZ) is crucial for obtaining accurate results and is often benchmarked against experimental data or higher-level calculations. nih.govmdpi.com For phenolic compounds, DFT has been successfully used to study their chemical reactivity and antiradical activity. nih.gov

Table 1: Representative DFT-Calculated Properties for Phenolic Compounds

This table illustrates typical parameters obtained from DFT calculations for phenolic molecules analogous to this compound. The exact values for this compound would require specific computation.

PropertyDescriptionTypical Application
Total Energy The total electronic energy of the optimized molecule.Used to compare the stability of different isomers or conformers.
Dipole Moment A measure of the overall polarity of the molecule.Helps predict solubility and intermolecular interactions.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).Indicates chemical reactivity and the energy required for electronic excitation. A smaller gap suggests higher reactivity.
Mulliken Charges A method for partitioning the electron density among the atoms in a molecule.Provides insight into the partial positive or negative character of each atom, identifying potential sites for nucleophilic or electrophilic attack.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. wikipedia.org According to this theory, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. youtube.comyoutube.com These MOs are classified as bonding, antibonding, or non-bonding. wikipedia.org

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important for understanding a molecule's reactivity. researchgate.net

HOMO: This orbital can be thought of as the outermost orbital containing electrons. The region of the molecule where the HOMO is localized is prone to electrophilic attack, as it is the most willing to donate electrons.

LUMO: This is the innermost orbital that is empty of electrons. The region where the LUMO is localized is susceptible to nucleophilic attack, as it can accept electrons.

For this compound, the HOMO is expected to have significant contributions from the electron-rich aromatic ring, the hydroxyl group, and the nitrogen atom of the methylamino group. The LUMO is likely to be distributed over the aromatic ring, representing a region that can accept electron density. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and the energy required for electronic transitions, which is relevant to its UV-visible spectrum. researchgate.net

Molecular Dynamics Simulations of this compound Interactions

While quantum chemical calculations are excellent for studying single, isolated molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly in condensed phases like solutions or within larger systems like polymers or biological macromolecules. drexel.edu

MD simulations model a system as a collection of atoms and solve Newton's equations of motion for them. This allows researchers to observe how this compound would move, change conformation, and interact with its surroundings, such as solvent molecules (e.g., water) or a biological target. rsc.org

Key applications for MD simulations of this compound include:

Solvation Studies: Simulating how water molecules arrange around the hydrophilic (hydroxyl and amino groups) and hydrophobic (aromatic ring) parts of the molecule.

Interaction with Biomolecules: Placing the molecule near a protein or DNA to study its binding mode, stability, and the specific interactions (like hydrogen bonds or van der Waals forces) that govern its binding affinity.

Material Science Applications: Investigating its behavior as a monomer in the formation of polymers, such as phenolic resins, to understand properties like glass transition temperature and mechanical strength. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can predict the activity of new, untested compounds. nih.gov

For a compound like this compound, QSAR studies would typically involve:

Data Set Collection: Assembling a group of related aminophenol derivatives with experimentally measured biological activity (e.g., toxicity, enzyme inhibition).

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that links the descriptors to the observed activity. researchgate.net

Model Validation: Testing the model's predictive power on an external set of compounds not used in its creation.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties, which is crucial for interpreting experimental spectra and confirming molecular structures. rsc.orgaip.org

NMR Spectroscopy: By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), chemists can predict Nuclear Magnetic Resonance (NMR) chemical shifts. Comparing these predicted shifts with experimental data helps in assigning the signals in the spectrum to specific atoms in the molecule. rsc.org

IR and Raman Spectroscopy: Quantum chemical calculations, particularly DFT, can compute the vibrational frequencies of a molecule. mdpi.com Each calculated frequency corresponds to a specific molecular motion (e.g., stretching or bending of bonds). This results in a predicted infrared (IR) or Raman spectrum that can be compared with experimental results to identify functional groups and confirm the molecule's structure. researchgate.net

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method used to calculate the electronic transitions of a molecule. mdpi.com This allows for the prediction of the wavelength of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) spectrum, which corresponds to the energy required to promote an electron from a lower to a higher energy molecular orbital.

Reaction Pathway and Transition State Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products.

For this compound, this could involve studying:

Synthesis Pathways: Modeling the reaction of precursors like resorcinol (B1680541) with dimethylamine (B145610) to understand the energy barriers and intermediates involved in its formation. google.compatsnap.com

Metabolic Pathways: Investigating how the molecule might be oxidized or otherwise transformed by enzymes in a biological system.

Degradation Pathways: Simulating its decomposition under various environmental conditions.

A key part of these studies is the calculation of transition states —the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state (the activation energy) determines the rate of the reaction. By identifying the structure of the transition state, chemists can understand the precise atomic rearrangements that occur during the reaction, which is crucial for optimizing reaction conditions or designing catalysts. For instance, studies on the synthesis of related phenol (B47542) derivatives often involve transition-metal-catalyzed C-H oxygenation, where computational analysis can clarify the role of the catalyst and intermediates. nih.gov

Biological Activity and Mechanistic Pharmacology of 3 Methylamino Phenol

Antioxidant Activity and Mechanisms

Phenolic compounds are well-regarded for their antioxidant properties, which are primarily due to their ability to act as reducing agents, hydrogen donors, and quenchers of singlet oxygen. ijcmas.com The antioxidant capacity of these molecules is closely linked to their molecular structure, including the number and position of hydroxyl groups. mdpi.com The mechanism of action often involves the transfer of a hydrogen atom from the phenolic hydroxyl group to a free radical, which neutralizes the radical and terminates the oxidative chain reaction. researchgate.net

Table 1: Radical Scavenging Ratios of p-Methylaminophenol and Related Compounds against DPPH Radicals This table is based on data from a study investigating the biological activity of p-methylaminophenol. nih.gov

CompoundScavenging Ratio (Compound:DPPH)
p-Methylaminophenol (p-MAP)1:2
Vitamin E1:2
4-Aminophenol (B1666318) (4-AP)1:2
N-(4-hydroxyphenyl)retinamide (4-HPR)1:1
p-Acetaminophen (p-AAP)1:0.5
All-trans-retinoic acid (RA)Inactive

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can lead to cellular damage. Phenolic antioxidants can inhibit this process by neutralizing the free radicals that propagate the peroxidation chain reaction. mdpi.com Studies have shown that p-methylaminophenol effectively reduces lipid peroxidation in rat liver microsomes in a dose-dependent manner. nih.gov Its potency in this regard is comparable to that of N-(4-hydroxyphenyl)retinamide (4-HPR) and greater than that of 4-aminophenol (4-AP). nih.gov The presence of the phenolic hydroxyl group is crucial for this activity, as it can donate a hydrogen atom to lipid peroxyl radicals, thus terminating the chain reaction. mdpi.com

Table 2: Comparative Inhibition of Lipid Peroxidation in Rat Liver Microsomes This table outlines the relative efficacy of p-methylaminophenol and related compounds in reducing lipid peroxidation, as reported in scientific literature. nih.gov

CompoundPotency of Lipid Peroxidation Inhibition
All-trans-retinoic acid (RA)Most Potent
p-Methylaminophenol (p-MAP)Potent (equal to 4-HPR)
N-(4-hydroxyphenyl)retinamide (4-HPR)Potent (equal to p-MAP)
4-Aminophenol (4-AP)Less Potent than p-MAP and 4-HPR
p-Acetaminophen (p-AAP)Inactive

Antiproliferative and Apoptotic Effects in Cell Lines

Phenolic compounds have garnered significant attention for their potential anticancer activities, which are often mediated through the inhibition of cancer cell proliferation and the induction of programmed cell death, or apoptosis. nih.govmdpi.com

Research has demonstrated that p-methylaminophenol is a potent inhibitor of cell growth across various cancer cell lines. nih.gov It has shown significant antiproliferative activity against human promyelocytic leukemia (HL60) cells and even against a clone resistant to retinoic acid (HL60R). nih.gov Furthermore, it inhibits the growth of breast cancer (MCF-7, MCF-7/Adr(R)), liver cancer (HepG2), and prostate cancer (DU-145) cell lines. nih.gov While its antiproliferative effects are significant, they are noted to be less potent than those of the more complex compound 4-HPR. nih.gov A related alkylamino phenol (B47542) derivative, THTMP, also exhibited cytotoxic activity against breast cancer cell lines MCF7 and SK-BR3, with IC50 values of 87.92μM and 172.51μM, respectively. nih.gov

Table 3: Cancer Cell Lines with Growth Inhibition by p-Methylaminophenol (p-MAP) This table summarizes the cancer cell lines in which p-methylaminophenol has been shown to inhibit growth. nih.gov

Cell LineCancer Type
HL60Human Promyelocytic Leukemia
HL60RRetinoic Acid-Resistant Leukemia
MCF-7Breast Adenocarcinoma
MCF-7/Adr(R)Doxorubicin-Resistant Breast Cancer
HepG2Liver Carcinoma
DU-145Prostate Carcinoma

Apoptosis is a crucial mechanism for removing damaged or abnormal cells, and its induction is a key strategy in cancer therapy. nih.gov p-Methylaminophenol has been identified as a potent inducer of apoptosis in HL60 leukemia cells. nih.gov The general mechanism by which phenolic compounds induce apoptosis can involve both intrinsic and extrinsic pathways. mdpi.com The intrinsic, or mitochondrial, pathway is often characterized by changes in the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-9 and caspase-3. mdpi.com Studies on related alkylamino phenol derivatives have shown that they can induce apoptosis by activating these key caspase enzymes. nih.gov For instance, the compound THTMP was found to activate caspase-3 and caspase-9 in breast cancer cells and to inhibit the EGFR-mediated PI3K/S6K1 signaling pathway, leading to apoptosis. nih.gov

Structure-Activity Relationships in Biological Systems

The biological activities of a molecule like 3-(methylamino)phenol are intrinsically linked to its chemical structure. The relationship between the structure of phenolic compounds and their antioxidant and anticancer effects is a critical area of study. mdpi.com

The antioxidant activity of phenols is primarily determined by the phenolic hydroxyl group. mdpi.com The methylamino substituent's position and nature also play a role in modulating this activity. In the case of p-methylaminophenol, its potent antioxidant and anticancer activities are considered to be conferred by the p-methylaminophenol structure itself. nih.gov

When comparing p-MAP to related structures, key insights emerge. For example, while both p-MAP and 4-aminophenol (4-AP) have a hydroxyl and an amino group, the N-methylation in p-MAP appears to be compatible with significant biological activity. However, when the amino group is acetylated, as in p-acetaminophen (p-AAP), both the antioxidant and antiproliferative activities are lost. nih.gov

Furthermore, while the p-MAP structure is the source of the biological effects seen in the larger molecule N-(4-hydroxyphenyl)retinamide (4-HPR), the addition of the retinoyl group to the aminophenol structure significantly enhances the anticancer potency, even though it slightly reduces the antioxidant activity compared to p-MAP alone. nih.gov This suggests that while the methylaminophenol moiety provides the core functionality, larger substituents, such as a long alkyl chain, can be crucial for augmenting specific biological properties like anticancer activity. nih.gov

Role as a Structural Component in Bioactive Molecules

The aminophenol framework, of which this compound is a representative, serves as a crucial structural motif in a variety of biologically active molecules. eurekaselect.com The strategic placement of hydroxyl and amino groups on the aromatic ring allows for diverse chemical modifications and interactions with biological targets. Research into the biological activity of molecules containing this core structure underscores its importance in medicinal chemistry.

A pertinent example is the compound Fenretinide [N-(4-hydroxyphenyl)retinamide or 4-HPR], a synthetic retinoid known for its potent anticancer and antioxidant properties. nih.gov Studies were conducted to determine which part of the Fenretinide molecule was responsible for its significant biological effects. The investigation focused on its primary structural components, including p-aminophenol (4-AP) and its derivative, p-methylaminophenol (p-MAP), an isomer of this compound. nih.gov

Antimicrobial Activity and Mechanisms

Phenolic compounds are a well-established class of agents with significant antimicrobial properties, active against a wide array of microorganisms. frontiersin.orgnih.gov The antimicrobial action of phenols and their derivatives is generally attributed to their ability to interact with and disrupt microbial cell structures. These mechanisms can include causing damage to the cell membrane, leading to increased permeability and leakage of intracellular contents, as well as the denaturation of essential microbial enzymes and proteins. frontiersin.org

Derivatives of aminophenol, which combine the structural features of both phenols and aromatic amines, have been synthesized and evaluated for their potential as antimicrobial agents. Specifically, a series of Schiff base derivatives of 3-aminophenol (B1664112) have been investigated to determine their efficacy against various bacterial and fungal strains. researchgate.net These studies provide insight into the antimicrobial potential of compounds structurally related to this compound.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The antibacterial activity of several 3-aminophenol derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. researchgate.net In one study, a series of compounds, designated 5a-f, were synthesized from 3-aminophenol and various aldehydes. Their antibacterial efficacy was tested against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacteria Escherichia coli and Xanthomonas campestris. researchgate.net

The results, measured by the zone of inhibition, indicated that several of the derivatives possessed significant antibacterial properties. Specifically, compounds 5b , 5c , and 5f were identified as having good antibacterial activity against the tested strains. researchgate.net For example, compound 5b showed notable inhibition against S. aureus (20 mm), E. coli (20 mm), and X. campestris (22 mm). Compound 5c was particularly effective against X. campestris (23 mm) and E. coli (22 mm). In contrast, compounds 5a , 5d , and 5e did not show any inhibition against the four pathogenic bacterial strains tested. researchgate.net

This differential activity among closely related derivatives highlights the importance of the specific chemical substitutions on the 3-aminophenol core for antibacterial efficacy.

Antibacterial Activity of 3-Aminophenol Derivatives (Zone of Inhibition in mm)
CompoundS. aureus (Gram-positive)B. subtilis (Gram-positive)E. coli (Gram-negative)X. campestris (Gram-negative)
5b20No Inhibition2022
5cNo InhibitionNo Inhibition2223
5fNo InhibitionNo Inhibition1820

Antifungal Efficacy

In addition to their antibacterial properties, 3-aminophenol derivatives have also been assessed for their antifungal activity. The same series of compounds (5a-f) was tested against the fungal strain Aspergillus niger. researchgate.net

The study revealed that compounds 5b , 5c , and 5f demonstrated good antifungal activity. Compound 5c was the most potent, exhibiting 68% inhibition against the tested fungal strain. Compound 5f also showed significant activity with 65% inhibition, while compound 5b resulted in 55% inhibition against A. niger. researchgate.net These findings indicate that specific structural modifications to the 3-aminophenol scaffold can yield compounds with considerable antifungal efficacy.

Antifungal Activity of 3-Aminophenol Derivatives
CompoundFungus% Inhibition
5bAspergillus niger55%
5cAspergillus niger68%
5fAspergillus niger65%

Toxicological Research on 3 Methylamino Phenol and Its Metabolites

Mechanisms of Cellular Toxicity

The cellular toxicity of 3-(Methylamino)phenol is believed to be driven by a combination of factors, including the induction of oxidative stress, damage to cellular membranes, and the formation of DNA adducts, which can lead to genotoxicity.

While direct studies on this compound are limited, research on analogous compounds provides significant insights. For instance, the hydroxylated metabolite of 3,5-dimethylaniline, 3,5-dimethylaminophenol (3,5-DMAP), has been shown to play a central role in genetic changes through the generation of reactive oxygen species (ROS). This process involves a redox cycle with its corresponding quinoneimine metabolite. The production of ROS is considered a principal cause of the cytotoxicity observed with 3,5-DMAP. nih.gov

Studies on 3,5-DMAP have demonstrated a dose-dependent increase in hydrogen peroxide (H₂O₂) and hydroxyl radicals (·OH), which are major contributors to cytotoxicity and apoptosis. nih.gov This suggests that this compound could also participate in redox cycling, leading to the formation of ROS and subsequent oxidative stress within cells. The generation of these reactive species can overwhelm the cell's antioxidant defenses, leading to damage to vital cellular components such as lipids, proteins, and nucleic acids.

A significant concern with many xenobiotics and their metabolites is their ability to bind to DNA, forming DNA adducts. These adducts can interfere with DNA replication and transcription, potentially leading to mutations and initiating carcinogenesis. Research on other phenolic compounds has shown that their metabolites can covalently bind to DNA. For example, the metabolites of o-phenylphenol, phenylhydroquinone (B131500) and phenylbenzoquinone, have been demonstrated to form adducts with DNA, particularly with guanine (B1146940) residues. nih.gov This process is often mediated by the formation of reactive intermediates, such as semiquinone radicals. nih.gov

Given the structural similarities, it is plausible that metabolites of this compound could also form DNA adducts. The metabolic activation of the amino and phenol (B47542) groups could generate reactive intermediates capable of covalently binding to DNA, thus representing a potential mechanism for genotoxicity.

In Vitro Toxicological Assays

To assess the toxic potential of chemical compounds, a variety of in vitro assays are employed. These tests provide valuable information on cytotoxicity and genotoxicity in a controlled laboratory setting.

Cytotoxicity assays are fundamental in toxicology to determine the concentration at which a substance becomes toxic to cells. These studies often utilize cultured mammalian cell lines to evaluate endpoints such as cell viability, proliferation, and membrane integrity. While specific cytotoxicity data for this compound in mammalian cells is not extensively published, the general toxicity of phenolic compounds suggests that it would exhibit cytotoxic effects. The mechanisms underlying this cytotoxicity would likely involve the induction of oxidative stress and membrane damage, as previously discussed.

Table 1: Illustrative Cytotoxicity Endpoints for Phenolic Compounds in Mammalian Cells

Assay TypeEndpoint MeasuredPotential Outcome for this compound
MTT/XTT AssayMitochondrial metabolic activityDecrease in cell viability
Neutral Red UptakeLysosomal integrityDecrease in viable cells
LDH Release AssayMembrane integrityIncrease in lactate (B86563) dehydrogenase release
Trypan Blue ExclusionCell membrane permeabilityIncrease in stained (non-viable) cells

This table is illustrative and based on the expected toxicological profile of a phenolic compound. Specific experimental data for this compound is needed for confirmation.

Genotoxicity assays are designed to detect direct or indirect damage to DNA. Given the potential for DNA adduct formation, assessing the genotoxicity of this compound is critical. While direct genotoxicity data for this compound is scarce, information on related aminophenol compounds from the National Toxicology Program (NTP) provides valuable context. For instance, both 3-Aminophenol (B1664112) and 3-Diethylaminophenol have tested positive in bacterial mutagenicity assays, such as the Ames test. nih.govnih.gov This suggests that these compounds are capable of inducing mutations in DNA.

Table 2: Genotoxicity of Related Aminophenol Compounds

CompoundAssay TypeResult
3-AminophenolBacterial Mutagenicity (Ames Test)Positive
3-DiethylaminophenolBacterial Mutagenicity (Ames Test)Positive

Source: National Toxicology Program (NTP) Data. nih.govnih.gov

These findings for structurally similar compounds raise a strong possibility that this compound could also possess genotoxic properties. Further testing using a battery of in vitro genotoxicity assays, including chromosomal aberration tests and micronucleus assays in mammalian cells, would be necessary to fully characterize its genotoxic potential.

Environmental Toxicology and Ecotoxicology

The environmental impact of this compound is primarily understood through its potential effects on aquatic ecosystems and its persistence and degradation in various environmental media. While specific data on this compound is limited, research on structurally similar compounds, such as its parent compound 3-Aminophenol and other substituted phenols, provides a basis for assessing its likely ecotoxicological profile and environmental fate.

Acute toxicity studies on 3-Aminophenol have established lethal and effect concentrations (LC50 and EC50) for various species. For fish, the 96-hour LC50 is greater than 100 mg/L, while algae show a 72-hour EC50 of 41 mg/L. lookchem.com Chronic toxicity is more pronounced, with a 21-day EC50 for aquatic invertebrates measured at 0.116 mg/L. lookchem.com

Table 1: Aquatic Toxicity of 3-Aminophenol (CAS: 591-27-5)

The environmental fate of this compound is largely determined by microbial degradation, as abiotic processes like hydrolysis are not expected to be significant due to the absence of functional groups susceptible to this process under typical environmental conditions. The potential for bioconcentration in aquatic organisms is estimated to be low.

While specific studies on the biodegradation of this compound are scarce, the metabolic pathways for simpler phenols are well-documented and provide a strong model for its expected degradation. The primary mechanism for the aerobic breakdown of phenolic compounds in soil and water is microbial activity. Numerous bacteria, fungi, and actinomycetes are capable of utilizing phenol and its derivatives as a sole source of carbon and energy. Genera such as Pseudomonas and Rhodococcus are particularly noted for their efficiency in degrading these compounds.

The degradation process typically begins with an enzymatic hydroxylation of the aromatic ring, converting the substituted phenol into a dihydroxybenzene intermediate, such as a catechol derivative. This initial step is catalyzed by phenol hydroxylase enzymes. Following this, the aromatic ring is cleaved, a critical step that can proceed via two main pathways:

Ortho-cleavage pathway: The ring is opened between the two hydroxyl groups by the enzyme catechol 1,2-dioxygenase.

Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase.

The resulting aliphatic intermediates are then further metabolized into central metabolic pathways like the Krebs cycle. The efficiency of biodegradation is influenced by several environmental factors, including pH, temperature, and the concentration of the pollutant, as high concentrations of phenolic compounds can be inhibitory to microbial growth. The presence of a diverse microbial consortium can also enhance degradation compared to single strains.

Table 2: Summary of Factors Influencing Phenolic Compound Biodegradation

Advanced Applications and Materials Science Research Involving 3 Methylamino Phenol

Application as an Intermediate in Pharmaceutical Synthesis

The aminophenol structure is a key pharmacophore in numerous active pharmaceutical ingredients (APIs). While its close relative, 3-(dimethylamino)phenol, is a well-documented intermediate in several drug manufacturing processes, 3-(methylamino)phenol also serves as a crucial, albeit less frequently cited, building block in pharmaceutical synthesis. patsnap.com Its utility lies in its capacity to undergo further chemical modifications at both the amine and hydroxyl functional groups to create more complex molecular architectures.

One notable area of its application is in the synthesis of precursors for major pharmaceuticals. For example, the structurally related compound 3-methylamino-1-phenyl-1-propanol is a key precursor in some synthetic routes for Fluoxetine, a widely used antidepressant. google.com The synthesis involves the reduction of 3-(methylamino)-1-phenyl-2-propen-1-one, highlighting the role of the methylamino moiety in building the core structure of the drug molecule. google.com

Furthermore, this compound is documented as a known impurity and related substance in the synthesis of Neostigmine, a parasympathomimetic drug used to treat myasthenia gravis and to reverse the effects of muscle relaxants after surgery. synzeal.com Its presence as a process-related impurity underscores its role as a potential synthetic precursor or byproduct in the manufacturing of carbamate-containing drugs. The monitoring and control of such impurities are critical for ensuring the safety and efficacy of the final pharmaceutical product.

Table 1: Examples of Pharmaceutical Compounds Related to this compound
Compound NameCAS NumberRelationship to this compoundTherapeutic Use
Fluoxetine54910-89-3Synthesized from precursors containing the methylamino-propanol structure. google.comAntidepressant
Neostigmine59-99-4This compound is a documented impurity in its synthesis. synzeal.comParasympathomimetic Agent
Rivastigmine123441-03-2Synthesized from the related intermediate 3-(1-dimethylamino-ethyl)phenol. google.comCholinesterase Inhibitor (for Alzheimer's)

Use in Dye and Pigment Chemistry Research

Aminophenols are foundational components in the synthesis of a wide array of dyes and pigments, particularly azo dyes and oxidation hair dyes. They typically function as "couplers" or "coupling components." In this role, the electron-rich aromatic ring of the aminophenol reacts with a diazonium salt (formed from a primary aromatic amine) to create a highly conjugated azo compound, which is intensely colored.

Research and patent literature confirm the use of this compound as a coupler in formulations for the oxidative dyeing of keratin (B1170402) fibers, such as hair. googleapis.com In these applications, the aminophenol derivative reacts with a primary intermediate (an oxidation dye precursor, like p-phenylenediamine) in the presence of an oxidizing agent (e.g., hydrogen peroxide) to form the final dye molecule directly on the hair fiber. The specific aminophenol used influences the final color, tone, and fastness of the dye. The inclusion of this compound in a list of viable couplers indicates its utility in producing specific shades and its compatibility with other dye components. googleapis.com

While detailed academic studies focusing solely on dyes derived from this compound are not as prevalent as those for its N,N-dialkylated counterparts like 3-(diethylamino)phenol (a key precursor for rhodamine dyes), its documented use in patent literature solidifies its role in the colorant industry.

Table 2: Related Aminophenol Compounds Used in Dye Synthesis
Compound NameCAS NumberApplication in Dye Chemistry
3-Aminophenol (B1664112)591-27-5Precursor for fluorescent dyes like rhodamine B.
3-(Dimethylamino)phenol99-07-0Intermediate for various dyes and pigments. patsnap.com
3-(Diethylamino)phenol91-68-9Key precursor for rhodamine and other fluorescent dyes.

Integration in Agrochemical Research

The development of new agrochemicals often involves the exploration of novel molecular scaffolds that can exhibit biological activity. Phenolic and amine-containing compounds are common starting points in the synthesis of herbicides, fungicides, and insecticides due to their chemical reactivity and ability to interact with biological targets. However, despite the structural relevance of the aminophenol moiety, specific research detailing the integration of this compound into the synthesis of new agrochemicals is not widely documented in publicly available scientific literature and patent databases.

Development of Novel Materials with this compound Moieties

The bifunctional nature of this compound, possessing both a nucleophilic amine and a phenolic hydroxyl group, makes it a theoretically attractive candidate for incorporation into various materials to impart specific properties.

Phenolic compounds are the cornerstone of phenol-formaldehyde (PF) resins, while amines are used in other thermosetting polymers like epoxy resins. The incorporation of a molecule like this compound could potentially introduce new functionalities, such as modified reactivity, improved adhesion, or different thermal properties. For instance, research has been conducted on the polymerization of related compounds like meta-aminophenol to create polymers with antioxidant and antibacterial properties. researchgate.net However, specific studies focused on the synthesis of polymers or resins directly from this compound as a monomer or co-monomer are not extensively reported in the scientific literature.

Polyphenolic compounds are increasingly researched for their ability to form functional coatings on various surfaces. These coatings can offer properties such as antioxidant, antimicrobial, and antifouling capabilities. While general research into polyphenol-based coatings and membranes is an active field, specific investigations that utilize the this compound moiety to create such functional surfaces are not prominently featured in current research literature.

Molecules with combined phenol (B47542) and amine functionalities can be precursors to fluorescent or electrochemically active compounds used in chemical sensors. The amine group can serve as a binding site for analytes, while the phenolic hydroxyl group can modulate the electronic properties of the molecule. While derivatives of related aminophenols have been used to create fluorescent probes, dedicated research on the development of sensors based specifically on this compound is not widely available.

Role in Photographic Developing Agents and Related Chemistry

While this compound is a known chemical compound, its isomer, 4-(methylamino)phenol, commercially known as Metol or Elon, is the derivative that has a historically significant and well-documented role in photographic chemistry. wikipedia.org This section will focus on the chemical principles and applications of N-methyl-p-aminophenol (Metol) as a quintessential photographic developing agent.

Photographic developers are chemical solutions that convert a latent image, formed on a photographic emulsion by exposure to light, into a visible image. wikipedia.org This conversion is a chemical reduction process. The light-sensitive components of black-and-white photographic emulsions are silver halide crystals. When exposed to light, a small, invisible latent image is formed. The developing agent's role is to selectively reduce these exposed silver halide crystals to black, metallic silver, thus making the image visible. wikipedia.org

Metol is a highly effective developing agent, prized for its ability to produce sharp images with a fine grain structure and minimal fogging—the unwanted darkening of unexposed areas. chemiis.com It is known for building image detail rapidly and maintaining its effectiveness in solution over time. bhphotovideo.com

The Chemistry of Development with Metol

The development process is a redox reaction. Metol, being an electron-rich aromatic compound, acts as a reducing agent. wikipedia.org In an alkaline solution, it donates electrons to the silver ions (Ag⁺) in the exposed silver halide crystals, reducing them to metallic silver (Ag). The Metol molecule is oxidized in this process. stackexchange.com The alkalinity of the developer solution is crucial as it activates the developing agent. wikipedia.org

A typical black-and-white developer solution contains several key components in addition to the developing agent:

Alkaline Agent: Such as sodium carbonate or borax, to achieve the high pH necessary for the developing agent to work effectively. wikipedia.org

Preservative: Commonly sodium sulfite (B76179), which prevents the developing agent from being oxidized by atmospheric oxygen, thereby prolonging the life of the solution. wikipedia.orgunblinkingeye.com

Restrainer: Often potassium bromide, which helps to prevent fog by restraining the developer from acting on unexposed silver halide crystals. bhphotovideo.com

Superadditivity in Metol-Hydroquinone (MQ) Developers

Metol is frequently used in combination with another developing agent, hydroquinone (B1673460). wikipedia.org This combination, known as an MQ developer, exhibits a phenomenon called superadditivity. This means that the combined developing action of both agents is greater than the sum of their individual activities. wikipedia.org

In this synergistic relationship, Metol rapidly initiates the development of the image detail by reducing the exposed silver halide. As Metol becomes oxidized, it is regenerated by the hydroquinone, which donates electrons to the oxidized Metol. The hydroquinone is then oxidized itself. wikipedia.org This regeneration process allows the development to continue efficiently, leading to enhanced image contrast and shorter development times. wikipedia.orgunblinkingeye.com This combination is one of the most widely used in both film and paper development. unblinkingeye.com

Notable developer formulas that utilize Metol include Eastman Kodak's D-76, a popular film developer, and D-72, a standard print developer. wikipedia.org Developers containing only Metol, like Kodak D-23, are also used and are known for being slow-working and producing fine grain. bhphotovideo.comunblinkingeye.com

Below is a table illustrating a classic MQ developer formula, Kodak D-72, which demonstrates the typical components and their proportions.

Table 1: Composition of Kodak D-72 Print Developer

Chemical Compound Amount per 1 Liter of Water Purpose
Water (at ~52°C) 500 ml Solvent
Metol (p-Methylaminophenol sulfate) 3 g Developing Agent
Sodium Sulfite (anhydrous) 45 g Preservative
Hydroquinone 12 g Developing Agent
Sodium Carbonate (anhydrous) 67.5 g Accelerator (Alkali)
Potassium Bromide 2 g Restrainer (Antifoggant)

Data compiled from various photographic formulary sources.

The properties of Metol make it a versatile and reliable component in photographic chemistry. Its characteristics are summarized in the table below.

Table 2: Characteristics of Metol as a Developing Agent

Property Description
Appearance White to slightly pink crystalline powder. chemiis.com
Solubility Soluble in water and alcohol. chemiis.com It is important to dissolve Metol in water before adding large amounts of sodium sulfite, as it is not very soluble in strong sulfite solutions. bhphotovideo.com
Activity Builds image detail rapidly. bhphotovideo.com Its energy is only slightly affected by low temperatures. bhphotovideo.com
Image Quality Produces fine grain and low fog. chemiis.combhphotovideo.com
Keeping Qualities Keeps well in solution. bhphotovideo.com

| Synergy | Exhibits superadditivity when combined with hydroquinone. wikipedia.org |

The enduring use of Metol in black-and-white photography for over a century is a testament to its efficacy and the unique qualities it imparts to the final image.

Future Directions and Emerging Research Areas

Development of Targeted Therapies Based on 3-(Methylamino)phenol Derivatives

The aminophenol scaffold is a well-established structural motif in medicinal chemistry, with derivatives like acetaminophen (B1664979) and phenacetin (B1679774) being classic examples of analgesic and antipyretic agents. pharmacy180.compharmacy180.com Research is actively exploring the broader therapeutic potential of aminophenol derivatives, investigating a range of biological activities. nih.govnih.gov By modifying the core structure of this compound, scientists aim to design new molecules with high efficacy and specificity for various biological targets.

Recent studies on ortho-aminophenol derivatives have identified them as potent inhibitors of ferroptosis, a form of programmed cell death linked to lipid peroxidation. nih.gov This discovery opens a promising therapeutic avenue for diseases where ferroptosis is implicated, such as kidney ischemia-reperfusion injury and acetaminophen-induced liver damage. nih.gov Furthermore, other research has demonstrated that novel o-aminophenol derivatives exhibit significant antioxidant, antibacterial, and cytotoxic activities against various cancer cell lines, highlighting the versatility of this chemical class. nih.gov The exploration of 4-aminophenol (B1666318) Schiff's bases has also revealed promising antibacterial and antidiabetic properties. mdpi.com These findings underscore a clear future direction: the systematic synthesis and screening of this compound derivatives to identify lead compounds for drug discovery programs.

Aminophenol Derivative ClassInvestigated Biological ActivityPotential Therapeutic ApplicationReference
Ortho-Aminophenol DerivativesFerroptosis InhibitionTreatment of ischemia-reperfusion injury, hepatotoxicity nih.gov
Novel o-Aminophenol DerivativesAntioxidant, Antimicrobial, CytotoxicOncology, Infectious Diseases nih.gov
4-Aminophenol Schiff's BasesAntibacterial, Antidiabetic (α-amylase inhibition)Infectious Diseases, Diabetes mdpi.com
p-Amino phenol (B47542) Derivatives (General)Analgesic, AntipyreticPain and fever management pharmacy180.compharmacy180.com

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

The synthesis and modification of this compound involve multi-step chemical reactions where real-time monitoring is crucial for optimization and control. Advanced spectroscopic techniques, particularly when used in situ (within the reaction vessel), provide dynamic insights into reaction kinetics, mechanisms, and the formation of transient intermediates without the need for offline sampling. azom.commt.com

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose. By inserting an Attenuated Total Reflectance (ATR) probe into the reactor, chemists can continuously track the concentration of reactants, products, and by-products by observing their characteristic infrared absorption bands. azom.comxjtu.edu.cnyoutube.com For instance, in reactions involving this compound, FTIR can monitor the disappearance of starting materials and the emergence of new peaks corresponding to the desired product, enabling precise determination of reaction endpoints and kinetics. azom.com Raman spectroscopy offers a complementary technique, especially for reactions in aqueous media or for monitoring changes in crystalline structure. spectroscopyonline.comresearchgate.net Surface-Enhanced Raman Scattering (SERS) has proven to be a highly sensitive method for quantifying trace amounts of 4-aminophenol in complex mixtures, a capability that can be adapted for monitoring low-concentration species in reactions involving this compound. nih.gov

TechniqueInformation ProvidedRelevance to this compound ReactionsReference
In Situ FTIR (ATR)Real-time concentration profiles of reactants, intermediates, and products. Reaction kinetics and mechanism.Monitoring methylation, arylation, or other functionalization reactions by tracking specific functional group vibrations. azom.commt.comyoutube.com
Raman SpectroscopyMolecular structure, polymorphism, reaction progress in aqueous solutions.Complementary to FTIR; useful for monitoring reactions where IR is less sensitive or for analyzing solid-state transformations. spectroscopyonline.comresearchgate.net
Surface-Enhanced Raman Scattering (SERS)Ultra-sensitive detection and quantification of analytes at low concentrations.Monitoring trace impurities, side products, or catalysts during synthesis. nih.gov

Artificial Intelligence and Machine Learning in Predicting this compound Properties

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid and accurate prediction of molecular properties, thereby accelerating the design and discovery of new materials and drugs. chemrxiv.orgsemanticscholar.org For a compound like this compound, ML models can be trained on existing chemical data to predict a wide range of physicochemical and toxicological properties, reducing the need for costly and time-consuming laboratory experiments.

One major application is in the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netijain.org These models use molecular descriptors to predict the biological activity or toxicity of compounds. For instance, a deep neural network (DNN) has been successfully used to predict the cytotoxicity of a diverse set of phenols with high precision. researchgate.netijain.org Such an approach could be applied to a virtual library of this compound derivatives to prioritize which compounds to synthesize for therapeutic screening. More advanced graph neural networks (GNNs) learn directly from the molecular graph structure, often providing superior predictive power for properties ranging from solubility to reactivity and environmental fate. chemrxiv.orgnih.gov This technology can guide the design of derivatives with optimized properties, such as improved solubility or reduced environmental toxicity.

Property to PredictApplicable AI/ML ModelBenefit of PredictionReference
Cytotoxicity / Biological ActivityQSAR, Deep Neural Networks (DNN)Prioritize synthesis of derivatives for drug discovery; early hazard assessment. researchgate.netijain.org
Physicochemical Properties (e.g., solubility, boiling point)Graph Neural Networks (GNN), Feature-based MLOptimize reaction conditions, formulation development, and process design. chemrxiv.orgsemanticscholar.org
Environmental Fate (e.g., biodegradability, reactivity)Graph Neural Networks (GNN)Design greener molecules with reduced environmental persistence and impact. chemrxiv.org
Spectroscopic Signatures (e.g., NMR, IR spectra)Deep Learning ModelsAid in structure elucidation and automated analysis of reaction products.

Sustainable and Scalable Synthesis Technologies for Industrial Applications

The industrial production of fine chemicals like this compound is increasingly guided by the principles of green chemistry, which prioritize the use of renewable feedstocks, reduction of waste, and avoidance of hazardous reagents. nih.gov A key area of research is the development of sustainable and scalable methods for the N-methylation of 3-aminophenol (B1664112), moving away from traditional reagents that have poor atom economy and pose environmental hazards. nih.gov

A promising green approach is the use of methanol (B129727) as a C1 source for N-methylation. nih.govrsc.org Methanol is an inexpensive and readily available feedstock. Transition-metal catalysts, including those based on ruthenium and nickel, have shown high efficacy in catalyzing the N-methylation of amines with methanol via a "borrowing hydrogen" mechanism, where the only byproduct is water. nih.govrsc.org This represents a significant improvement over conventional methods. Another sustainable strategy involves the use of dialkyl carbonates, such as dimethyl carbonate, as green methylating agents in combination with heterogeneous catalysts like zeolites (e.g., Na-exchanged Y faujasites). unive.it These catalytic systems offer high selectivity for mono-N-methylation and the catalyst can be easily recovered and reused, aligning with principles of sustainable industrial processes. unive.it Developing these technologies for the large-scale synthesis of this compound is a critical future goal.

ParameterTraditional Synthesis (e.g., using Halides)Emerging Sustainable SynthesisReference
Methylating AgentToxic haloalkanes (e.g., methyl iodide) or dimethyl sulfate (B86663)Methanol, Dimethyl Carbonate nih.govunive.it
CatalystOften stoichiometric base requiredHeterogeneous catalysts (Ni, Ru complexes, Zeolites) nih.govrsc.orgunive.it
ByproductsStoichiometric amounts of salt wasteWater, Carbon Dioxide nih.gov
Atom EconomyLowHigh nih.gov
ScalabilityEstablished but with safety/waste concernsHigh potential with catalyst development researchgate.net

Comprehensive Environmental Impact Assessments and Remediation Strategies

As with many industrial chemicals, understanding the environmental fate and impact of this compound is crucial for sustainable use. Phenolic compounds are recognized as significant pollutants in wastewater from numerous industries and can be toxic to aquatic life. nih.gov Research is therefore focused on assessing the environmental risks associated with aminophenols and developing effective remediation strategies.

A key concern is the formation of disinfection by-products (DBPs) during water purification. Studies have shown that aminophenols can react with chlorine or monochloramine during water treatment to form hazardous compounds such as chloroform (B151607) and haloacetic acids. nih.gov Future research must quantify the DBP formation potential of this compound to assess its risk in drinking water systems.

To address contamination, several advanced remediation technologies are being explored. Advanced Oxidation Processes (AOPs), such as the Fenton process (using iron salts and hydrogen peroxide) or ozonation, are effective at degrading recalcitrant organic pollutants like p-aminophenol into less harmful substances. nih.govbibliotekanauki.pl Bioremediation, which uses microorganisms like Pseudomonas fluorescens to break down phenols, offers an environmentally friendly and cost-effective treatment method. nih.gov Furthermore, resource recovery technologies that use specialized resins to selectively adsorb and reclaim aminophenols from wastewater are being developed, paving the way for "zero discharge" industrial processes. google.com

Remediation StrategyMechanismEffectiveness for AminophenolsReference
Advanced Oxidation (Fenton, Ozonation)Generation of highly reactive hydroxyl radicals to chemically degrade pollutants.Effective for destruction of the aromatic ring and mineralization. nih.govbibliotekanauki.pl
BioremediationUse of microorganisms (e.g., bacteria) to metabolize and degrade the compound.Can completely degrade phenol at high concentrations; environmentally friendly. nih.govmdpi.com
Adsorption (Functional Resins)Selective binding of aminophenol molecules onto the surface of a solid adsorbent.Allows for recovery and reuse of the chemical, enabling resource circularity. google.com
Membrane FiltrationPhysical separation of contaminants from water using semi-permeable membranes.Effective for a broad spectrum of pollutants but can be prone to fouling. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing 3-(Methylamino)phenol, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via reductive amination of 3-hydroxybenzaldehyde with methylamine, followed by reduction using sodium borohydride or catalytic hydrogenation . Alternatively, nucleophilic substitution on 3-chlorophenol with methylamine under high-temperature reflux (80–100°C) in a polar aprotic solvent (e.g., DMF) can yield the product . Optimization should focus on controlling stoichiometry (e.g., 1:1.2 molar ratio of phenol to methylamine) and reaction time (6–12 hours) to minimize byproducts like over-alkylated derivatives. Purity can be enhanced via recrystallization in ethanol-water mixtures .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • NMR : The aromatic protons in the 1H NMR spectrum appear as a multiplet in δ 6.5–7.2 ppm, while the methylamino group (-NHCH₃) shows a singlet at δ 2.8–3.1 ppm .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) typically produces a molecular ion peak at m/z 137 (C₇H₉NO) with fragmentation patterns indicating loss of -NHCH₃ (Δ m/z = 31) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30) and UV detection at 270 nm. Retention times should be compared against certified reference standards .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is likely .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and acids. Desiccate to prevent hygroscopic degradation .
  • Spill Management : Neutralize spills with 5% acetic acid, then absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?

  • Methodological Answer : Discrepancies often arise from differences in solvent systems or measurement techniques. For example:
  • Solubility : Use shake-flask method with HPLC quantification across solvents (e.g., water, ethanol, DMSO) at 25°C. Compare results with computational predictions via COSMO-RS .
  • pKa : Determine via potentiometric titration in ionic-strength-adjusted solutions (e.g., 0.15 M KCl). Validate with UV-Vis spectroscopy at varying pH levels . Cross-reference with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model protonation states .

Q. What experimental strategies are recommended for studying the genotoxicity and metabolic pathways of this compound?

  • Methodological Answer :
  • Genotoxicity : Conduct Ames tests (OECD 471) using Salmonella typhimurium TA98 and TA100 strains with/without metabolic activation (S9 liver homogenate) .
  • Metabolism : Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at C4 or N-demethylation) in hepatocyte incubations. Compare fragmentation patterns with synthetic standards .
  • CYP450 Inhibition : Screen against recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates in microsomal assays .

Q. How can the environmental persistence and degradation pathways of this compound be investigated?

  • Methodological Answer :
  • Photodegradation : Expose aqueous solutions to UV light (λ = 254 nm) and monitor degradation kinetics via HPLC. Identify byproducts (e.g., quinones) using high-resolution Orbitrap MS .
  • Biodegradation : Use OECD 301F respirometry with activated sludge to measure biological oxygen demand (BOD). Enrich microbial consortia from contaminated sites for pathway analysis via metagenomics .
  • Ecotoxicology : Perform acute toxicity tests on Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) to derive EC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.